(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. This compound is characterized by the presence of a benzyl group, a bromodifluoromethyl group, and a dihydrooxazole ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydrooxazole intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.
Cyclization Reactions: The dihydrooxazole ring can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to the formation of different oxazole derivatives .
Scientific Research Applications
(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The dihydrooxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Benzyl-2-(chlorodifluoromethyl)-4,5-dihydrooxazole
- (S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole
- (S)-4-Benzyl-2-(difluoromethyl)-4,5-dihydrooxazole
Uniqueness
(S)-4-Benzyl-2-(bromodifluoromethyl)-4,5-dihydrooxazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the stereochemistry of the compound plays a crucial role in its interaction with biological targets, influencing its efficacy and selectivity .
Properties
Molecular Formula |
C11H10BrF2NO |
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Molecular Weight |
290.10 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-[bromo(difluoro)methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H10BrF2NO/c12-11(13,14)10-15-9(7-16-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |
InChI Key |
XDMHLJIQLWPVNB-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(F)(F)Br)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(N=C(O1)C(F)(F)Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
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